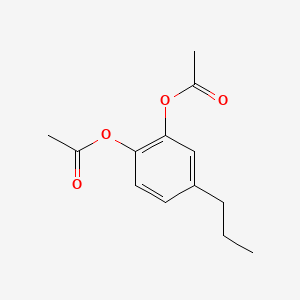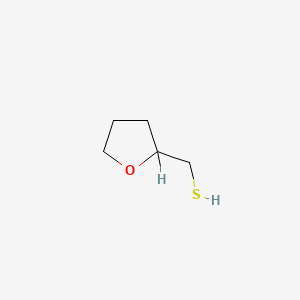
Lactide-caprolactone coploymer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lactide-caprolactone coploymer is a biodegradable and bioabsorbable polymer synthesized from the monomers L-lactic acid and ε-caprolactone. This copolymer is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it a valuable material in various biomedical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Lactide-caprolactone coploymer is typically synthesized through ring-opening polymerization (ROP) of cyclic ester monomers. The process involves the use of catalysts such as aluminum complexes, zinc complexes, or other metal-based initiators. The polymerization can be conducted in bulk or in solution, with reaction temperatures ranging from 110°C to 180°C .
Industrial Production Methods: Industrial production of lactide-caprolactone copolymer involves a two-step polymerization process. In the first step, ε-caprolactone is polymerized to form the B block, followed by the polymerization of L-lactic acid to form the A blocks. This results in an ABA-type block copolymer structure. The process is optimized to achieve high yield and desired mechanical properties by varying the molar ratio of the monomers and polymerization time .
化学反応の分析
Types of Reactions: Lactide-caprolactone coploymer undergoes various chemical reactions, including hydrolysis, transesterification, and degradation. These reactions are influenced by factors such as pH, temperature, and the presence of enzymes .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous environments, often catalyzed by acids or bases.
Transesterification: Can be catalyzed by metal complexes or enzymes.
Degradation: Enzymatic degradation involves enzymes such as lipases and esterases
Major Products Formed: The primary products formed from the degradation of lactide-caprolactone copolymer are lactic acid and 6-hydroxyhexanoic acid, which are further metabolized in biological systems .
科学的研究の応用
Lactide-caprolactone coploymer has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model polymer for studying polymerization mechanisms and degradation kinetics
Biology: Employed in the development of biodegradable scaffolds for tissue engineering and regenerative medicine
Medicine: Utilized in the fabrication of surgical sutures, drug delivery systems, and bone fixation devices
Industry: Applied in the production of biodegradable packaging materials and environmentally friendly plastics
作用機序
Lactide-caprolactone coploymer is often compared with other biodegradable polymers such as poly(lactic acid) and poly(ε-caprolactone). While poly(lactic acid) is known for its high strength and rigidity, it is relatively brittle. Poly(ε-caprolactone), on the other hand, is more flexible but has lower mechanical strength. This compound combines the advantages of both, offering a balance of strength, flexibility, and biodegradability .
類似化合物との比較
- Poly(lactic acid)
- Poly(ε-caprolactone)
- Poly(glycolide-co-caprolactone)
- Poly(lactic-co-glycolic acid)
特性
分子式 |
C12H18O6 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
3,6-dimethyl-1,4-dioxane-2,5-dione;oxepan-2-one |
InChI |
InChI=1S/C6H8O4.C6H10O2/c1-3-5(7)10-4(2)6(8)9-3;7-6-4-2-1-3-5-8-6/h3-4H,1-2H3;1-5H2 |
InChIキー |
ZAJGKKXBKLVSKW-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)OC(C(=O)O1)C.C1CCC(=O)OCC1 |
同義語 |
(DL-lactide-epsilon-caprolactone) copolymer lactide-caprolactone copolymer lactide-caprolactone copolymer, (3S-cis)-isomer lactide-caprolactone copolymer, (3S-cis)-isomer block copolymer lactide-caprolactone copolymer, block copolymer Neurolac P(LLA-co-CL) PLLACL copolymer poly(L-lactide-co-caprolactone) poly(L-lactide-epsilon-caprolactone) poly(LA-co-CL) poly(lactide-co-epsilon-caprolactone) poly(lactide-epsilon-caprolactone) vivoso |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-amino-N-[5-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1204860.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi](/img/structure/B1204861.png)
![Bis[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] hydrogen phosphate](/img/structure/B1204862.png)



